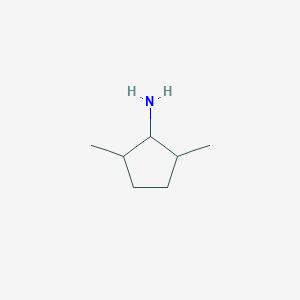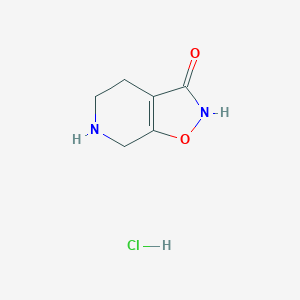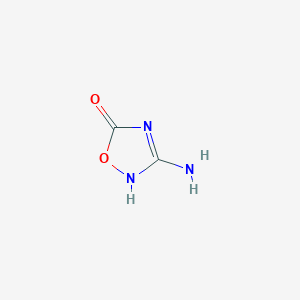
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is a compound that can be utilized in the synthesis of various chemical sensors. The compound is characterized by the presence of aminoethylsulfanyl groups, which are known to interact with metal ions. This interaction is particularly useful in the development of sensors for detecting specific metal ions in solutions.
Synthesis Analysis
The synthesis of related compounds, such as 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine, involves a conventional two-step synthetic approach. This method is efficient and simple, allowing for the rapid preparation of compounds with potential applications in fluorometric sensing. The synthesis process is designed to introduce functional groups that can interact with metal ions, such as mercury(II), leading to the development of selective sensors .
Molecular Structure Analysis
The molecular structure of compounds like 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine is crucial for their function as sensors. The presence of aminoethylsulfanyl groups is key to the selective interaction with metal ions. The structure allows for the discrimination of mercury(II) ions from other competing metal ions, which is essential for the specificity of the sensor .
Chemical Reactions Analysis
The chemical reactions involving 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its derivatives are primarily focused on their interaction with metal ions. For instance, the compound mentioned in the first paper exhibits on-off Hg2+ fluorescence quenching behavior. This behavior is indicative of a specific and sensitive reaction between the compound and mercury(II) ions, which can be exploited for detection purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine derivatives are tailored to enhance their performance as sensors. The fluorometric sensor described in the first paper demonstrates high sensitivity and selectivity in aqueous acetonitrile solutions. It has a detection limit of 7nM or 1.4 ppb and a working range of 1.8-15 ppb, which are important parameters for practical applications in metal ion detection .
Aplicaciones Científicas De Investigación
Metal Ion Detection
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its derivatives are extensively utilized in the development of chemosensors for the detection of metal ions. These compounds exhibit high sensitivity and selectivity towards certain metal ions, making them valuable in various fields including environmental monitoring and analytical chemistry.
- Mercury (Hg²⁺) Ion Detection : Novel macromolecules based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine have been covalently bound to rhodamine-B moieties to create sensors for Hg²⁺ ions. These sensors display OFF–ON fluorescence enhancement and chromogenic change upon binding to Hg²⁺, offering "naked-eye" detection capabilities with a noticeable color change from colorless to pink–red. This makes them highly useful for the sensitive and selective optical detection of mercury, with the ability to discriminate against various competing metal ions (Wanichacheva et al., 2012). Similarly, sensors with dansyl moieties based on this compound have shown effective on-off Hg²⁺ fluorescence quenching behavior in aqueous acetonitrile solutions (Wanichacheva et al., 2010).
Synthesis and Chemical Applications
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine and its related compounds have shown significant potential in the synthesis of various chemical structures, contributing to fields such as medicinal chemistry, sensing devices, and catalysis.
- Synthesis of Aminoethylsulfanylpyridine Derivatives : A significant finding reports that high isolated yields of 2-aminoethyl-sulfanylpyridine isomers and substituted derivatives can be achieved using ethanol as both a solvent and reagent with microwave heating. This offers a more versatile and broadly applicable method for the synthesis of these derivatives, which are crucial ligands in various domains including medicinal chemistry and separation science (Bhagwat et al., 2012).
Propiedades
IUPAC Name |
2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRRILYMLFXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCSCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylsulfanylmethylsulfanyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

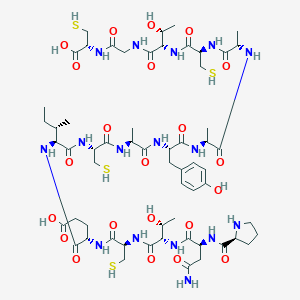

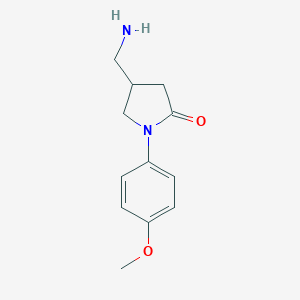
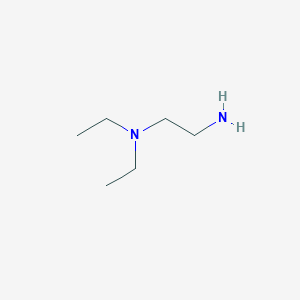
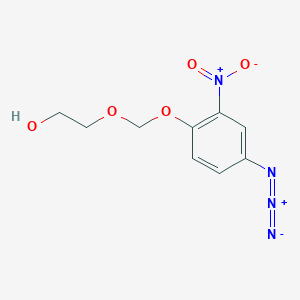

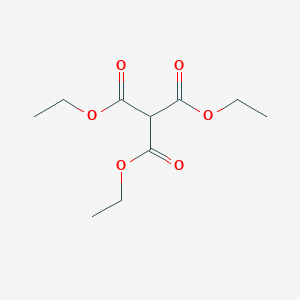


![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

